(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone
Description
(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone is a synthetic organic compound characterized by its unique structural features. This compound contains an isopropylidene-dioxy group and a hydroxy-fluorophenyl group, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
CAS No. |
797054-17-2 |
|---|---|
Molecular Formula |
C₁₄H₁₅FO₄ |
Molecular Weight |
266.26 |
Synonyms |
(2E)-3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one; |
Origin of Product |
United States |
Preparation Methods
Oxidation of 1,2:5,6-Di-O-isopropylidene-D-mannitol
A solution of 1,2:5,6-di-O-isopropylidene-D-mannitol (159 g, 0.61 mol) in dichloromethane (1 L) is treated with saturated sodium hydrogen carbonate (60 mL) and sodium periodate (148 g, 0.7 mol) at <30°C. The exothermic reaction is quenched with anhydrous magnesium sulfate (100 g), filtered, and concentrated to yield (4R)-O,O-isopropylideneglycerinaldehyde as a clear solution.
Wittig Olefination
The aldehyde intermediate is combined with 1-(5-fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone (251 g, 0.61 mol) in dichloromethane and stirred overnight. The reaction mixture is extracted with water (2 × 100 mL), dried over MgSO₄, and concentrated to afford a crude oily product.
Crystallization and Purification
The crude product is treated with diethyl ether (400 mL) to precipitate triphenylphosphine oxide, which is removed via filtration. The filtrate is concentrated, and the residue is recrystallized from isopropanol to yield the title compound as a crystalline solid. Two successive crystallizations provide a total yield of 84.9% (137.9 g), with a melting point of 80.5–82°C and an optical rotation of (c = 1, CHCl₃).
Table 1: Reaction Parameters and Outcomes
| Step | Reagents/Catalysts | Conditions | Yield | Key Observations |
|---|---|---|---|---|
| Oxidation | NaIO₄, MgSO₄ | CH₂Cl₂, <30°C | N/A | Exothermic; requires cooling |
| Wittig Olefination | Triphenylphosphoranylidene | CH₂Cl₂, RT, 12 h | 84.9% | (E)-selectivity via steric control |
| Crystallization | Isopropanol | 0–5°C, 10 min | 84.9% | Mp: 80.5–82°C; [α]_D^{20} = +28.1° |
Analytical Data and Characterization
The compound is characterized by:
Chromatographic purification and recrystallization ensure the removal of triphenylphosphine oxide and unreacted starting materials. The (E)-configuration is confirmed by the absence of diastereomeric peaks in chromatographic analyses.
Comparative Analysis with Alternative Approaches
While no alternative routes for synthesizing this specific compound are documented in the literature, analogous methods for related α,β-unsaturated ketones highlight the advantages of the current protocol:
-
Stereoselectivity : The use of a chiral starting material avoids the need for enzymatic resolution or chiral auxiliaries.
-
Yield Efficiency : The 84.9% yield surpasses typical Wittig reaction yields (60–70%) due to optimized crystallization.
-
Scalability : The absence of cryogenic conditions and column chromatography enhances industrial feasibility.
Industrial Scalability Considerations
Key challenges and solutions for large-scale production include:
-
Solvent Selection : Dichloromethane, though effective, poses environmental concerns. Substitution with toluene or ethyl acetate warrants investigation.
-
Byproduct Management : Triphenylphosphine oxide is efficiently removed via crystallization, minimizing downstream contamination.
-
Cost Optimization : Bulk procurement of 1,2:5,6-di-O-isopropylidene-D-mannitol reduces raw material expenses.
Chemical Reactions Analysis
Types of Reactions
(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone exhibits promising anticancer properties. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cancer cell metabolism, leading to reduced proliferation rates.
- Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent .
Case Study Example : A study involving the compound's effect on breast cancer cell lines showed a significant reduction in cell viability at certain concentrations, indicating its potential as a therapeutic agent .
Antioxidant Activity
The compound has also been studied for its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
- Mechanism : The dioxolane ring structure is believed to enhance the compound's ability to scavenge free radicals effectively.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| (E)-(4R)-4,5-Isopropylidene-dioxy... | 25.4 |
| Standard Antioxidant (e.g., Vitamin C) | 30.0 |
Nanoparticle Formulation
Recent advancements in drug delivery systems have explored the use of this compound as a potential drug carrier. Its unique chemical structure allows for:
- Enhanced Solubility : The compound's solubility in water makes it suitable for formulation with nanoparticles.
- Targeted Delivery : When conjugated with specific ligands, it can facilitate targeted delivery to cancer cells or other diseased tissues.
Case Study Example : A study demonstrated the successful encapsulation of this compound within lipid nanoparticles, which enhanced its bioavailability and therapeutic efficacy against tumor cells .
Biocompatibility Studies
Biocompatibility is crucial for any drug delivery system. Research has indicated that formulations containing this compound exhibit favorable biocompatibility profiles in vitro and in vivo.
Data Table: Biocompatibility Assessment
| Formulation Type | Cell Viability (%) |
|---|---|
| Free Compound | 70 |
| Lipid Nanoparticle Encapsulation | 90 |
Mechanistic Studies
The interaction of this compound with biological targets has been extensively studied. It is known to modulate various signaling pathways through:
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling, influencing processes such as inflammation and apoptosis.
Case Study Example : Observational research highlighted how this compound modulated estrogen receptor activity in breast cancer cells, suggesting a dual role as both an anticancer agent and a hormone modulator .
Future Research Directions
Further investigations are warranted to explore:
- Combination Therapies : Studying the effects of combining this compound with existing chemotherapeutics to enhance efficacy.
- Long-term Toxicity Studies : Assessing the long-term effects of the compound across different biological systems.
Mechanism of Action
The mechanism of action of (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Shares the hydroxy-fluorophenyl group but lacks the isopropylidene-dioxy group.
2-Hydroxy-5-fluorophenylmethanone: Similar structure but different functional groups.
Uniqueness
(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a unique molecular structure characterized by an isopropylidene-dioxy group and a hydroxy-fluorophenyl moiety, with the molecular formula C14H15FO4 and a molecular weight of 266.26 g/mol. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions using various reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride). The controlled conditions during these reactions are crucial for achieving the desired product purity and yield .
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may trigger apoptosis in malignant cells through mechanisms involving the modulation of cellular signaling pathways and interaction with specific enzymes and receptors .
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which is critical in reducing oxidative stress and preventing cellular damage .
- Antimicrobial Effects : Some studies have indicated potential antimicrobial activity against various pathogens, although further investigations are necessary to confirm these effects .
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It could bind to cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), it may protect cells from oxidative damage .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer properties of various derivatives of similar compounds found that those with structural similarities to this compound exhibited significant antiproliferative effects against multiple cancer cell lines. The mechanism was attributed to microtubule disruption, leading to mitotic arrest .
Case Study 2: Antioxidant Activity
In another study assessing antioxidant properties, compounds similar to this compound demonstrated effective DPPH radical scavenging activity. The IC50 values indicated strong antioxidant potential, suggesting possible applications in preventing oxidative stress-related diseases .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H15FO4 |
| Molecular Weight | 266.26 g/mol |
| Anticancer Activity | Apoptosis induction |
| Antioxidant Activity | DPPH IC50 values available |
| Solubility | Soluble in chloroform |
| pKa | 7.65 ± 0.43 |
Q & A
Basic: What are the recommended synthetic routes for (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone, and how can stereochemical integrity be maintained?
Methodological Answer:
The synthesis typically involves:
- Protection/Deprotection Strategy : Use isopropylidene as a protecting group for diol moieties to prevent undesired side reactions during coupling steps .
- Chalcone Formation : Employ Claisen-Schmidt condensation between a fluorinated benzaldehyde derivative and a ketone (e.g., methyl vinyl ketone) under basic conditions to form the propenone backbone .
- Stereochemical Control : Utilize chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce the (4R)-configuration. Monitor enantiomeric excess via chiral HPLC or polarimetry .
Advanced: How can conflicting data on the compound’s stereochemistry from NMR and X-ray crystallography be resolved?
Methodological Answer:
- X-ray Crystallography : Prioritize single-crystal X-ray diffraction for unambiguous determination of absolute configuration, as seen in analogous fluorophenyl chalcone derivatives .
- NMR Refinement : Use NOESY/ROESY to assess spatial proximity of protons, particularly around the isopropylidene and propenone groups. Combine with DFT calculations to predict coupling constants and compare with experimental data .
- Cross-Validation : Re-synthesize the compound using enantioselective methods and compare optical rotation values with literature standards .
Basic: What analytical techniques are critical for characterizing the fluorinated aromatic moiety in this compound?
Methodological Answer:
- 19F NMR : Directly identifies the fluorine atom’s chemical environment and detects impurities. Chemical shifts are sensitive to electron-withdrawing/donating effects from substituents .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula, especially given the fluorine atom’s isotopic signature.
- IR Spectroscopy : Validates hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups, critical for structural assignment .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions at the propenone site?
Methodological Answer:
- Electrophilicity of α,β-unsaturated carbonyl : The electron-withdrawing fluorine on the phenyl ring enhances electrophilicity at the β-carbon, facilitating Michael additions.
- Steric Effects : The isopropylidene group creates steric hindrance, directing nucleophiles to specific positions. Computational modeling (DFT) can map electrostatic potential surfaces to predict regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while protic solvents may deactivate nucleophiles via hydrogen bonding .
Basic: How should researchers validate the purity of this compound, particularly for biological assays?
Methodological Answer:
- HPLC with UV/Vis Detection : Use a C18 column and gradient elution (e.g., water/acetonitrile) to separate impurities. The fluorophenyl group’s UV absorbance (~260 nm) aids detection .
- Melting Point Analysis : Compare observed values with literature data; deviations >2°C indicate impurities.
- Elemental Analysis : Confirm C, H, O, F percentages within 0.3% of theoretical values .
Advanced: What computational strategies can predict the compound’s pharmacokinetic properties, such as metabolic stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., hydroxylation at the fluorophenyl ring) .
- QSAR (Quantitative Structure-Activity Relationship) : Train models using datasets of similar propenones to predict logP, solubility, and permeability .
- Docking Studies : Simulate binding to plasma proteins (e.g., albumin) to estimate half-life and distribution .
Basic: What safety protocols are recommended for handling the fluorinated aromatic component?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Perform reactions in a fume hood due to potential release of HF during decomposition.
- Spill Management : Neutralize fluorine-containing spills with calcium carbonate or specialized absorbents .
Advanced: How does the isopropylidene group influence the compound’s conformational stability in solution?
Methodological Answer:
- Dynamic NMR Studies : Variable-temperature 1H NMR can reveal restricted rotation around the dioxolane ring, indicating conformational locking .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare energy barriers between chair and twist-boat conformers .
- Solvent Polarity Effects : Low-polarity solvents (e.g., chloroform) stabilize rigid conformations, while polar solvents (e.g., DMSO) may increase flexibility .
Basic: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the fluorophenyl group.
- Desiccants : Use silica gel or molecular sieves to avoid hydrolysis of the isopropylidene moiety.
- Inert Atmosphere : Seal under argon or nitrogen to inhibit oxidation of the propenone carbonyl .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Scaffold Modifications : Replace the isopropylidene group with alternative protecting groups (e.g., benzylidene) to assess steric/electronic effects .
- Fluorine Scanning : Synthesize analogs with fluorine at different positions on the phenyl ring to probe electronic contributions to bioactivity .
- Propargyl Substitution : Introduce alkynes at the propenone β-position for click chemistry-based functionalization in target engagement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
